

Spectroscopic Profile of 1,8-Diamino-p-menthane: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Diamino-p-menthane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,8-Diamino-p-menthane** (CAS No. 80-52-4), a diamine with applications in the synthesis of various chemical entities.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. This guide also includes detailed experimental protocols relevant to the acquisition of such spectroscopic data.

Chemical Structure and Properties

- IUPAC Name: 4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine
- Synonyms: 1,8-p-Menthanediamine
- CAS Number: 80-52-4
- Molecular Formula: C₁₀H₂₂N₂
- Molecular Weight: 170.30 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the summarized ^1H and ^{13}C NMR data for **1,8-Diamino-p-menthane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **1,8-Diamino-p-menthane** exhibits characteristic peaks for a primary aliphatic amine.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Interpretation
Data not available in search results	

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage.^{[2][3]}

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Interpretation
Data not available in search results		

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectroscopic data for liquid diamines like **1,8-Diamino-p-menthane**.

NMR Spectroscopy of Liquid Amines

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of a liquid amine sample.

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-25 mg of the liquid amine sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.^[4] For ^{13}C NMR, a higher concentration of 50-100 mg may be required.^[4]
 - If an internal standard is needed for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used for referencing.^[5]
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.[6] A longer acquisition time and a greater number of scans are typically necessary for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[6]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale using the internal standard or the solvent peak.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

FTIR-ATR Spectroscopy of a Neat Liquid

Objective: To obtain an infrared spectrum of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Instrument Setup:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Install the ATR accessory in the sample compartment.
- Background Spectrum:
 - Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
- Sample Analysis:

- Place a small drop of the neat liquid amine sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[\[7\]](#)
- Acquire the sample spectrum. The number of scans can be co-added to improve the signal-to-noise ratio.
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Amines

Objective: To separate and identify the components of a volatile amine sample and obtain their mass spectra.

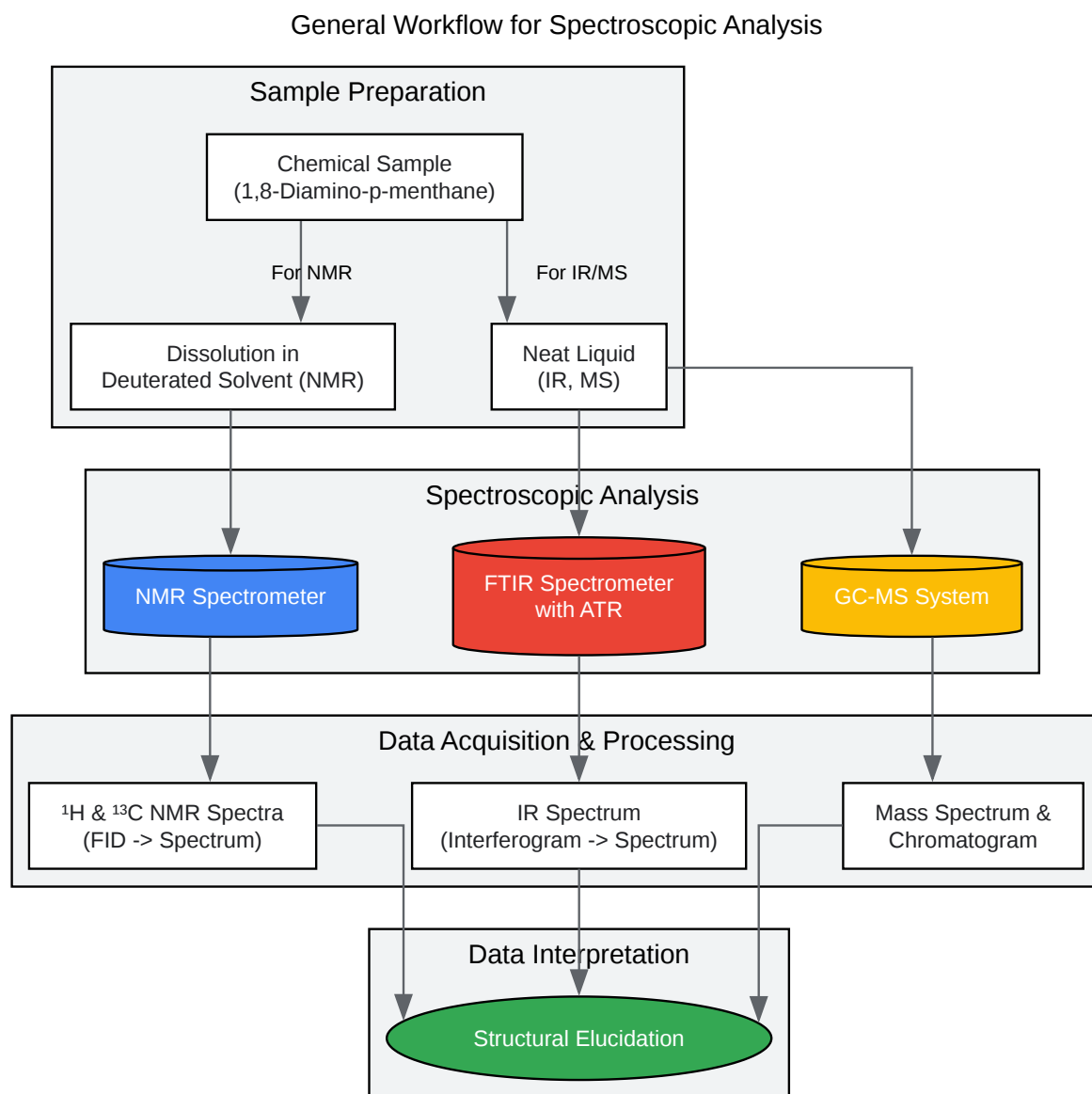
Procedure:

- Sample Preparation:
 - For direct injection, dilute the liquid amine sample in a suitable volatile solvent if necessary.
 - For headspace analysis, which is suitable for volatile amines, place the sample in a headspace vial. The sample may be heated to increase the concentration of the analyte in the gas phase.[\[8\]](#)[\[9\]](#)
- GC-MS Instrument Setup:
 - Gas Chromatograph (GC):
 - Injector: Set the injector temperature appropriately for the sample's volatility (e.g., 200-280 °C).[\[9\]](#)[\[10\]](#)

- Column: Use a column suitable for amine analysis, often a base-deactivated column to prevent peak tailing (e.g., a volatile amine column).[8][9]
- Oven Program: Implement a temperature program to separate the components of the sample. A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature (e.g., initial 40°C, ramp to 250°C).[8][9]
- Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.[8][9]
- Mass Spectrometer (MS):
 - Ion Source: Use Electron Impact (EI) ionization at a standard energy of 70 eV.[10]
 - Mass Analyzer: Scan a suitable mass range to detect the molecular ion and expected fragment ions.
 - Detector: Ensure the detector is turned on and properly calibrated.
- Data Acquisition and Analysis:
 - Inject the prepared sample into the GC.
 - The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
 - Identify the peak corresponding to **1,8-Diamino-p-menthane** based on its retention time.
 - Analyze the mass spectrum of the identified peak to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

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